molecular formula C9H9NO3 B14295927 5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid CAS No. 113824-16-1

5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid

Cat. No.: B14295927
CAS No.: 113824-16-1
M. Wt: 179.17 g/mol
InChI Key: YVZUYKHWWCPMNJ-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a penta-2,4-dienoic acid moiety attached to a 5-methyl-1,2-oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also viable synthetic routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with various functional groups, while reduction can produce different heterocyclic compounds.

Scientific Research Applications

5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid is unique due to its specific structure, which combines the oxazole ring with a penta-2,4-dienoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113824-16-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(5-methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C9H9NO3/c1-7-6-8(10-13-7)4-2-3-5-9(11)12/h2-6H,1H3,(H,11,12)

InChI Key

YVZUYKHWWCPMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C=CC=CC(=O)O

Origin of Product

United States

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